2,5,6-Trichloroquinazoline
Overview
Description
2,5,6-Trichloroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H3Cl3N2. It is a derivative of quinazoline, characterized by the presence of three chlorine atoms at the 2, 5, and 6 positions of the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloroquinazoline typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of 6-chloro-2,4-quinazolinedione with phosphorous oxychloride and dimethylaniline under reflux conditions for several hours . This process results in the formation of this compound through the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with other nucleophiles.
Oxidizing Agents: Agents like hydrogen peroxide or manganese dioxide may be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation reactions may produce quinazoline oxides .
Scientific Research Applications
2,5,6-Trichloroquinazoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds with potential anticancer, antibacterial, and antiviral properties.
Materials Science: The compound is used in the development of optoelectronic materials due to its unique electronic properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 2,5,6-Trichloroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms in the compound can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trichloroquinazoline
- 2,4-Dichloroquinazoline
- 2,4,7-Trichloroquinazoline
Uniqueness
2,5,6-Trichloroquinazoline is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. Compared to other trichloroquinazoline derivatives, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
2,5,6-trichloroquinazoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVSWCQOTFGFRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307701 | |
Record name | Quinazoline, 2,5,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67092-21-1 | |
Record name | Quinazoline, 2,5,6-trichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67092-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinazoline, 2,5,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.